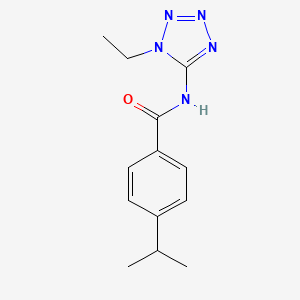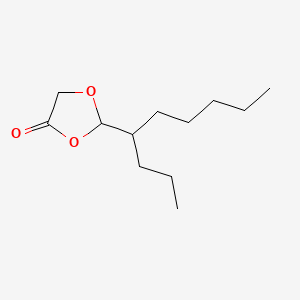
2-(Nonan-4-YL)-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nonan-4-YL)-1,3-dioxolan-4-one is an organic compound with a unique structure that includes a dioxolane ring and a nonyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nonan-4-YL)-1,3-dioxolan-4-one typically involves the reaction of nonan-4-ol with ethylene carbonate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency of the reaction and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Nonan-4-YL)-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to a diol.
Substitution: The nonyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Nonan-4-YL)-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Nonan-4-YL)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The nonyl side chain can also play a role in the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Nonan-4-yl acetate: Similar in structure but with an acetate group instead of a dioxolane ring.
1,4-diazabicyclo[3.2.2]nonane: A bicyclic compound with a different ring structure but similar nonyl side chain.
Uniqueness
2-(Nonan-4-YL)-1,3-dioxolan-4-one is unique due to its combination of a dioxolane ring and a nonyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
651291-29-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-nonan-4-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-8-10(7-4-2)12-14-9-11(13)15-12/h10,12H,3-9H2,1-2H3 |
InChI Key |
QGUIZWCQNHACTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)C1OCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
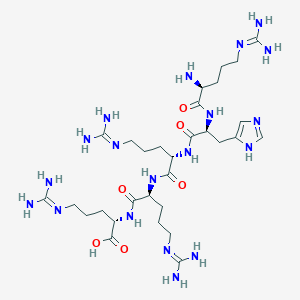
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
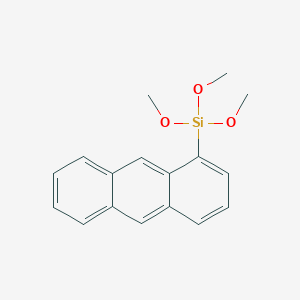
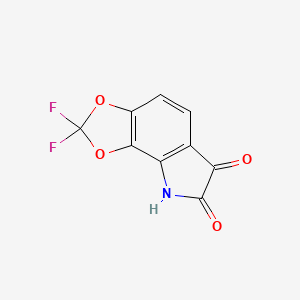
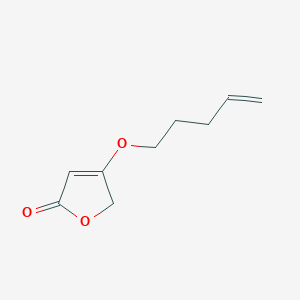
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
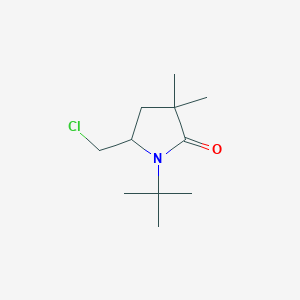
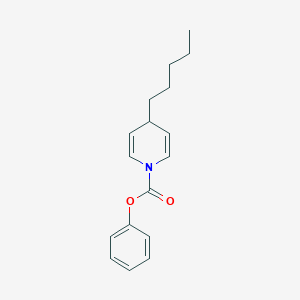
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
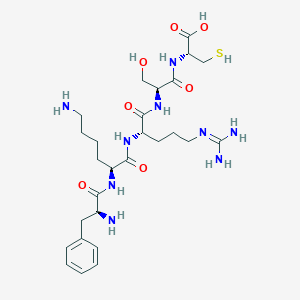
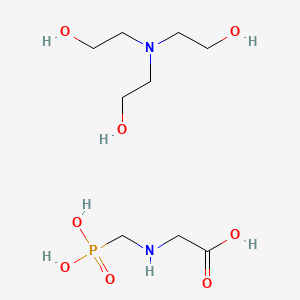
![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
